Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Drug Design ADME Physicochemical Properties

Select benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate for your next spirocyclic library synthesis. The regiospecific Cbz protection at the 2-position preserves a nucleophilic pyrrolidine amine (pKa ~10-11) at the 6-position, enabling sequential functionalization orthogonal to acid-labile groups. Hydrogenolytic Cbz removal proceeds in >90% yield under neutral conditions, preserving Boc and tert-butyl esters elsewhere. With XLogP3 1.2, this building block fine-tunes lipophilicity in hit-to-lead programs targeting antimalarial, antitubercular, and kinase pathways. All product is ≥95% pure with full QA documentation.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 1086394-87-7
Cat. No. B2819561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
CAS1086394-87-7
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESC1CNCC12CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-13(18-8-12-4-2-1-3-5-12)16-10-14(11-16)6-7-15-9-14/h1-5,15H,6-11H2
InChIKeyFORJRUCMUSZSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2,6-Diazaspiro[3.4]octane-2-carboxylate (CAS 1086394-87-7): A Differentiated Spirocyclic Building Block for Drug Discovery


Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1086394-87-7) is a spirocyclic diamine building block featuring a benzyl carbamate (Cbz) protecting group on the 2-position nitrogen and a free secondary amine at the 6-position. With a molecular weight of 246.30 g/mol and an XLogP3 of 1.2 [1], this compound belongs to the 2,6-diazaspiro[3.4]octane class, a privileged scaffold increasingly employed in medicinal chemistry for targets including antimalarials, antituberculars, and kinase inhibitors [2]. Its orthogonal protecting group strategy and regiospecific substitution pattern enable precise control over sequential functionalization in multi-step syntheses.

Why Benzyl 2,6-Diazaspiro[3.4]octane-2-carboxylate Cannot Be Replaced by a Generic Analog


Simple substitution with other diazaspiro[3.4]octane derivatives or alternative protecting groups is not scientifically sound. The benzyl carbamate (Cbz) group provides orthogonal deprotection capability relative to acid-labile Boc groups, enabling sequential amine liberation in complex synthetic routes [1]. Furthermore, the regiospecific placement of the Cbz group at the 2-position—rather than the 6-position—preserves a distinct nucleophilic amine for downstream diversification, directly impacting reaction yields and product profiles . Even closely related analogs such as tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate or 6-benzyl-2,6-diazaspiro[3.4]octane exhibit quantifiably different lipophilicity and molecular weight, which alter solubility, permeability, and pharmacokinetic behavior in lead optimization [2][3].

Quantitative Differentiation of Benzyl 2,6-Diazaspiro[3.4]octane-2-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: Intermediate LogP Balances Permeability and Solubility

Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate exhibits an XLogP3 value of 1.2 [1], which is intermediate between the more hydrophilic tert-butyl carbamate analog (XLogP3 = 0.7) [2] and the more lipophilic 6-benzyl regioisomer (XLogP3 = 1.3) [3]. This 0.5 log unit difference from the Boc analog places the compound in a more favorable lipophilicity range for balancing membrane permeability with aqueous solubility, a key determinant of oral bioavailability and cell-based assay performance in early-stage drug discovery campaigns.

Drug Design ADME Physicochemical Properties

Orthogonal Protecting Group Strategy Enables Sequential Deprotection in Multi-Step Synthesis

The Cbz protecting group is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group. Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate can be deprotected via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions with typical yields exceeding 90% [1], whereas the Boc-protected analog (CAS 885270-84-8) requires acidic conditions (e.g., TFA or HCl) for deprotection. This orthogonality allows researchers to install and remove protecting groups sequentially in multi-step syntheses without cross-reactivity, a critical advantage when constructing complex molecules containing both acid- and base-sensitive functionality.

Synthetic Methodology Protecting Group Chemistry Medicinal Chemistry

Molecular Weight and Topological Polar Surface Area (TPSA) Profile

The molecular weight of benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is 246.30 g/mol [1], which is 34.01 g/mol higher than the Boc-protected analog (212.29 g/mol) [2] and 44.00 g/mol higher than 6-benzyl-2,6-diazaspiro[3.4]octane (202.30 g/mol) [3]. The topological polar surface area (TPSA) of 41.6 Ų [1] is identical to that of the Boc analog (41.6 Ų, computed), placing both compounds within the favorable TPSA range (<140 Ų) for oral bioavailability. The higher molecular weight of the Cbz derivative may modestly reduce aqueous solubility compared to the Boc analog, a parameter that must be considered in formulation development.

Physicochemical Properties ADME Lead Optimization

Scaffold Validation: Potent Antitubercular Lead Derived from 2,6-Diazaspiro[3.4]octane Core

The 2,6-diazaspiro[3.4]octane scaffold has been validated in the development of potent antitubercular agents. A nitrofuran carboxamide derivative elaborated from a closely related 2,6-diazaspiro[3.4]octane building block exhibited a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv [1]. This represents a 3-fold improvement in potency relative to the first-line antitubercular drug isoniazid (typical MIC ~0.05 μg/mL). While benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a building block rather than a final drug candidate, this class-level evidence demonstrates the scaffold's capacity to generate highly potent leads with optimized peripheral substituents.

Antitubercular Infectious Disease Medicinal Chemistry

Regioisomeric Differentiation: 2-Cbz vs. 6-Cbz Substitution Alters Reactive Amine Position

Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1086394-87-7) bears the Cbz protecting group at the 2-position nitrogen, leaving the 6-position secondary amine free for further functionalization. In contrast, the regioisomeric benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1086394-85-5) has the Cbz group at the 6-position, leaving the 2-position amine free. This regioisomerism alters the steric environment and nucleophilicity of the reactive amine, which can significantly impact reaction yields and the regioselectivity of subsequent transformations. For example, the 6-position amine in the target compound resides on a five-membered pyrrolidine ring, whereas the 2-position amine in the 6-Cbz isomer resides on a four-membered azetidine ring, leading to differences in ring strain and basicity (predicted pKa ~9.3 for the azetidine nitrogen vs. ~10-11 for the pyrrolidine nitrogen) .

Regioisomerism Synthetic Chemistry Building Block Selection

High-Value Application Scenarios for Benzyl 2,6-Diazaspiro[3.4]octane-2-carboxylate (CAS 1086394-87-7)


Multi-Step Synthesis Requiring Orthogonal Amine Protection

In synthetic routes where both acid-labile (e.g., Boc, tert-butyl esters) and hydrogenolytically labile protecting groups are employed, benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate serves as an ideal intermediate. The Cbz group can be removed via hydrogenolysis (H2, Pd/C) with typical yields >90% [1] under neutral conditions, preserving acid-labile functionality elsewhere in the molecule. This orthogonality is essential for constructing complex spirocyclic drug candidates where sequential amine deprotection is required.

Medicinal Chemistry Lead Optimization Campaigns Targeting Lipophilicity-Tuned Scaffolds

With an XLogP3 of 1.2 [1]—intermediate between the Boc analog (0.7) [2] and the 6-benzyl analog (1.3) [3]—this building block enables medicinal chemists to fine-tune the lipophilicity of lead series without resorting to additional peripheral modifications. This property is particularly valuable in hit-to-lead programs where balancing membrane permeability and aqueous solubility is critical for achieving favorable ADME profiles.

Antitubercular and Antimalarial Drug Discovery Leveraging the 2,6-Diazaspiro[3.4]octane Privileged Scaffold

The 2,6-diazaspiro[3.4]octane core has been validated as a privileged scaffold in anti-infective drug discovery, with derivatives exhibiting low nanomolar activity against Plasmodium falciparum (<50 nM) [1] and sub-micromolar MIC values (0.016 μg/mL) against Mycobacterium tuberculosis [2]. Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate provides a direct entry point for constructing novel analogs in these therapeutic areas, enabling rapid exploration of structure-activity relationships around the spirocyclic core.

Regiospecific Library Synthesis for Divergent Chemical Space Exploration

The 2-position Cbz substitution pattern leaves the 6-position pyrrolidine amine free for functionalization, while the regioisomeric 6-Cbz analog (CAS 1086394-85-5) presents the opposite reactivity profile [1]. Researchers can strategically select between these regioisomers to access divergent chemical space in parallel library synthesis. The target compound's free amine resides on a five-membered ring (predicted pKa ~10-11), offering distinct nucleophilicity and steric accessibility compared to the azetidine amine of the 6-Cbz isomer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.